![molecular formula C20H48Cl2N2P2Ru B6336333 Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% CAS No. 1092372-91-2](/img/structure/B6336333.png)

Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

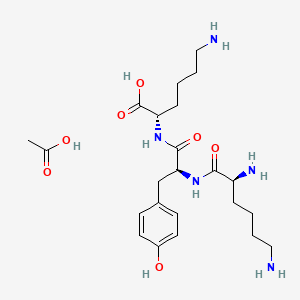

Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% is a useful research compound. Its molecular formula is C20H48Cl2N2P2Ru and its molecular weight is 550.5 g/mol. The purity is usually 95%.

The exact mass of the compound Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% is 550.171319 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalysis and Reaction Mechanisms

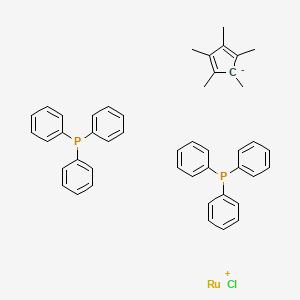

Ruthenium complexes, including derivatives similar to Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), have been extensively studied for their catalytic properties and reaction mechanisms. One notable application involves the catalysis of hydrogen transfer reactions, where these complexes facilitate the transfer of hydrogen between molecules. This property is utilized in various chemical reactions, including the reduction of nitro compounds to amines and the hydrogenation of olefins, showcasing the versatility of ruthenium complexes in synthetic chemistry (Schumann & Opitz, 1980), (Januszkiewicz & Alpar, 1983).

Electrochemical Applications

Ruthenium(II) complexes have shown promise in electrochemical applications, such as the electrochemical detection of pharmaceuticals. Their ability to undergo redox reactions with a stable divalent ruthenium center (Ru 2+) makes them suitable for use in sensors and analytical devices. This has been demonstrated in studies where ruthenium(II) complexes were used for the detection of tadalafil, highlighting the potential for these complexes in developing new electrochemical detection methods (Abu-Nameh, 2020).

Organic Synthesis

The catalytic properties of ruthenium complexes extend to organic synthesis, where they have been utilized in the reductive amination of bio-based compounds. This process involves the conversion of aldehydes or ketones into amines, a fundamental transformation in organic chemistry. Such catalysis is essential for synthesizing a wide range of organic compounds, including pharmaceuticals and fine chemicals, with good yields and broad substrate scope, demonstrating the efficiency of ruthenium complexes in catalyzing these transformations (Xu et al., 2014).

Anticancer Research

In the field of medicinal chemistry, certain ruthenium(II) complexes have been investigated for their anticancer properties. Research has focused on developing water-soluble ligands to enhance the bioavailability and therapeutic potential of these complexes. Preliminary evaluations have revealed significant cytotoxicities against human tumor cell lines, indicating the potential of ruthenium(II) complexes as anticancer agents. This research paves the way for novel anticancer therapies, emphasizing the importance of ruthenium complexes in medicinal chemistry (Hotze et al., 2004).

作用機序

Target of Action

Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions. The compound facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) works by lowering the activation energy of the reaction and accelerating the rate of the reaction . It interacts with the reactants, forming intermediate complexes that can easily transform into the products. After the reaction, the catalyst is released unchanged, ready to participate in subsequent reactions.

Biochemical Pathways

The specific biochemical pathways affected by Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) depend on the nature of the reaction it catalyzes. For instance, it can be involved in the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes . Each of these reactions represents a different biochemical pathway, with unique downstream effects.

Result of Action

The result of the action of Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is the facilitation of chemical reactions, leading to the efficient production of desired products . On a molecular level, it enables the transformation of reactants into products by forming and breaking bonds. On a cellular level, if used in biological systems, it could potentially influence cellular processes by altering the concentrations of certain molecules.

特性

IUPAC Name |

2-ditert-butylphosphanylethanamine;dichlororuthenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H24NP.2ClH.Ru/c2*1-9(2,3)12(8-7-11)10(4,5)6;;;/h2*7-8,11H2,1-6H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUALRLYVUZSWKT-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCN)C(C)(C)C.CC(C)(C)P(CCN)C(C)(C)C.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H48Cl2N2P2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)